4-(1H-imidazol-1-yl)benzonitrile chemical structure and properties
4-(1H-imidazol-1-yl)benzonitrile chemical structure and properties
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(1H-imidazol-1-yl)benzonitrile is a heterocyclic aromatic compound that incorporates both an imidazole ring and a benzonitrile moiety.[1] This unique combination of functional groups makes it a molecule of significant interest in various scientific fields, particularly in medicinal chemistry and materials science.[1] The imidazole group, a common scaffold in many biologically active molecules, and the versatile nitrile group, which can participate in numerous chemical transformations, provide a framework for diverse applications.[1][2] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications.
Chemical Structure and Identification
4-(1H-imidazol-1-yl)benzonitrile is structurally characterized by an imidazole ring linked at the N1 position to a benzene ring, which is substituted with a nitrile group at the para-position (position 4).
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 4-imidazol-1-ylbenzonitrile[1][3] |
| CAS Number | 25372-03-6[1][4][5] |
| Molecular Formula | C₁₀H₇N₃[1][4] |
| Molecular Weight | 169.18 g/mol [1][4] |
| Canonical SMILES | C1=CC(=CC=C1C#N)N2C=CN=C2[1][3] |
| InChI | InChI=1S/C10H7N3/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H[1][3] |
| InChI Key | GYFGZFJGMRRTTP-UHFFFAOYSA-N[1][3] |
Caption: 2D structure of 4-(1H-imidazol-1-yl)benzonitrile.
Physicochemical Properties
The physicochemical properties of 4-(1H-imidazol-1-yl)benzonitrile are summarized below. The compound presents as an off-white crystalline powder.[5][6]
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 151-153 °C | [1][5][6][7] |
| Boiling Point (Predicted) | 358.1 ± 25.0 °C at 760 mmHg | [1][5][6][7] |
| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [5][6][7] |
| pKa (Predicted) | 4.85 ± 0.10 | [5][6][7] |
| Topological Polar Surface Area (TPSA) | 41.61 Ų | [4] |
| XLogP3 | 1.74 | [5] |
| Solubility | Soluble in Methanol; Moderately soluble in DMSO and DMF |[1][6][7] |
The sharp melting point range of 151-153°C suggests a high degree of purity for the compound.[1] Its moderate Topological Polar Surface Area (TPSA) of 41.61 Ų is within the optimal range for drug-like molecules, indicating a balance of characteristics favorable for membrane permeability and biological activity.[4] The solubility profile reflects its dual aromatic and polar nature, with good solubility in protic solvents like methanol and moderate solubility in polar aprotic solvents.[1]
Spectral Characterization
Spectroscopic data are crucial for the structural confirmation of 4-(1H-imidazol-1-yl)benzonitrile.
Table 3: Spectral Data Summary
| Technique | Key Features |
|---|---|
| ¹H NMR | In CDCl₃: δ 7.81 (d, J = 8.39 Hz, 2H), δ 7.54 (d, J = 8.39 Hz, 2H). These signals correspond to the aromatic protons of the benzonitrile ring, confirming the para-disubstitution pattern.[1] |
| Infrared (IR) Spectroscopy | A sharp, intense absorption band in the region of 2200-2260 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group.[1] |
| Mass Spectrometry (MS) | Molecular ion peak observed at m/z = 169, which corresponds to the molecular weight of the compound (C₁₀H₇N₃).[1] |
Synthesis and Experimental Protocols
Several synthetic routes for 4-(1H-imidazol-1-yl)benzonitrile have been reported, including the Ullmann reaction, which involves coupling 4-bromobenzonitrile with imidazole using a copper catalyst.[1] A common and high-yield method is the direct nucleophilic substitution of a halogen on the benzonitrile ring with imidazole.
Caption: General workflow for the synthesis of 4-(1H-imidazol-1-yl)benzonitrile.
Detailed Experimental Protocol:
A detailed protocol for the synthesis via nucleophilic aromatic substitution has been reported:[6]
-
Reaction Setup: Under a nitrogen atmosphere, add 1500 mL of anhydrous dimethylformamide (DMF) to a 1000 mL four-necked flask.
-
Addition of Reactants: Sequentially add 72.67 g (0.6 mol) of 4-fluorobenzonitrile and 61.2 g (0.9 mol) of imidazole to the flask.
-
Initiation: Slowly add 21.6 g (0.9 mol) of sodium hydride to the mixture.
-
Reaction: Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 4 hours.
-
Cooling: Allow the mixture to cool and continue stirring at room temperature overnight.
-
Workup: Upon completion, pour the reaction mixture into water. Extract the aqueous phase multiple times with dichloromethane.
-
Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
Drying: Dry the final product under reduced pressure at 60 °C. This method reportedly yields 94 g of 4-(imidazol-1-yl)benzonitrile, corresponding to a 93% yield.[6]
Biological Activities and Applications
The presence of both the imidazole and nitrile functional groups imparts interesting properties to 4-(1H-imidazol-1-yl)benzonitrile, making it a valuable compound in drug discovery and material science.
Caption: Relationship between the core molecule and its applications.
-
Medicinal Chemistry: Imidazole and nitrile groups are prevalent in many biologically active compounds.[1][8] Consequently, 4-(1H-imidazol-1-yl)benzonitrile is being investigated as a versatile scaffold for the development of novel therapeutic agents.[1] Research has indicated that it possesses significant biological activity, including potential as an antimicrobial agent against certain bacterial strains.[1] Its structure suggests possible interactions with biological targets like enzymes and receptors, making it a candidate for further pharmacological evaluation.[1] It is considered a useful research chemical for these purposes.[6]
-
Material Science: The aromatic nature and the presence of nitrogen atoms in the imidazole ring allow this compound to act as a ligand for metal complexes.[1] These complexes may have applications in catalysis or the development of novel luminescent materials.[1]
-
Organic Synthesis: The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, or tetrazoles. This makes 4-(1H-imidazol-1-yl)benzonitrile a useful starting material for the synthesis of more complex molecules.[1]
Conclusion
4-(1H-imidazol-1-yl)benzonitrile is a well-characterized compound with a range of established physicochemical and spectral properties. Its synthesis is achievable through high-yield, scalable methods. While research into its full potential is still in the early stages, its structural features make it a promising candidate for broad applications in medicinal chemistry as a drug scaffold and in material science as a functional ligand. Further investigation is warranted to fully explore its biological activity and utility in various scientific domains.[1]
References
- 1. Buy 4-(1H-imidazol-1-yl)benzonitrile | 25372-03-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzonitrile, p-imidazol-1-yl- | C10H7N3 | CID 135744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. 4-(1H-IMIDAZOL-1-YL)BENZONITRILE CAS#: 25372-03-6 [amp.chemicalbook.com]
- 7. 4-(1H-IMIDAZOL-1-YL)BENZONITRILE | 25372-03-6 [amp.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
